molecular formula C10H12INS B15097183 N-(2-iodophenyl)thiolan-3-amine

N-(2-iodophenyl)thiolan-3-amine

Cat. No.: B15097183
M. Wt: 305.18 g/mol
InChI Key: LOTSSAPPPJPAMA-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)thiolan-3-amine: is a specialized chemical compound with the molecular formula C₁₀H₁₂INS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)thiolan-3-amine typically involves the reaction of 2-iodoaniline with thiolane-3-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenyl derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

    Reduction Products: Thiols and other reduced forms of the compound are obtained.

Scientific Research Applications

N-(2-iodophenyl)thiolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets. The iodine atom and the thiolan-3-amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)thiolan-3-amine
  • N-(2-chlorophenyl)thiolan-3-amine
  • N-(2-fluorophenyl)thiolan-3-amine

Uniqueness

N-(2-iodophenyl)thiolan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

Molecular Formula

C10H12INS

Molecular Weight

305.18 g/mol

IUPAC Name

N-(2-iodophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12INS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2

InChI Key

LOTSSAPPPJPAMA-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=CC=C2I

Origin of Product

United States

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